

# Technical Guide: Physical Properties of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine

**Cat. No.:** B141343

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine** is a chiral amine of significant interest in medicinal chemistry and asymmetric synthesis. The presence of the trifluoromethyl group at the ortho position of the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable building block for novel therapeutic agents.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the known physical properties of **(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine**, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis and application.

## Core Physical Properties

Precise experimental data for **(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine** is not extensively documented in publicly available literature. However, based on data for structurally similar compounds and predictive models, the following properties can be summarized.

Data Presentation: Summarized Physical Properties

Property	Value	Source
Molecular Formula	$C_9H_{10}F_3N$	[3]
Molecular Weight	189.18 g/mol	[3]
Appearance	Colorless to pale yellow liquid (assumed)	[4]
Boiling Point	$196.3 \pm 35.0$ °C (Predicted)	
Density	$1.180 \pm 0.06$ g/cm <sup>3</sup> (Predicted)	
Solubility	Soluble in organic solvents (e.g., ethanol, diethyl ether); sparingly soluble in water.	[4]
Melting Point	Not available	
Specific Rotation	Not available	

Note: Predicted values are based on computational models and should be confirmed by experimental data.

## Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine** are not specifically published. However, standard methodologies for chiral amines can be applied.

### Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method is suitable.

Procedure:

- Place approximately 0.5-1 mL of **(S)-1-[2-(trifluoromethyl)phenyl]ethylamine** into a small test tube or vial containing a boiling chip.
- Position a thermometer with the bulb suspended in the vapor phase above the liquid surface.

- Gently heat the sample until it begins to boil and a reflux ring of condensing vapor is observed on the walls of the tube, just below the thermometer bulb.
- Record the temperature at which the reflux ring stabilizes. This temperature is the observed boiling point.
- Record the ambient atmospheric pressure. If the pressure is not at 1 atm, a nomograph can be used to correct the boiling point to standard pressure.

## Determination of Density

Density is the mass per unit volume of a substance.

Procedure:

- Accurately weigh a clean and dry pycnometer (a small glass flask of known volume).
- Fill the pycnometer with **(S)-1-[2-(trifluoromethyl)phenyl]ethylamine** at a constant, recorded temperature (e.g., 20 °C).
- Ensure there are no air bubbles and that the liquid level is precisely at the calibration mark.
- Weigh the filled pycnometer.
- The density is calculated by dividing the mass of the amine (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

## Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.

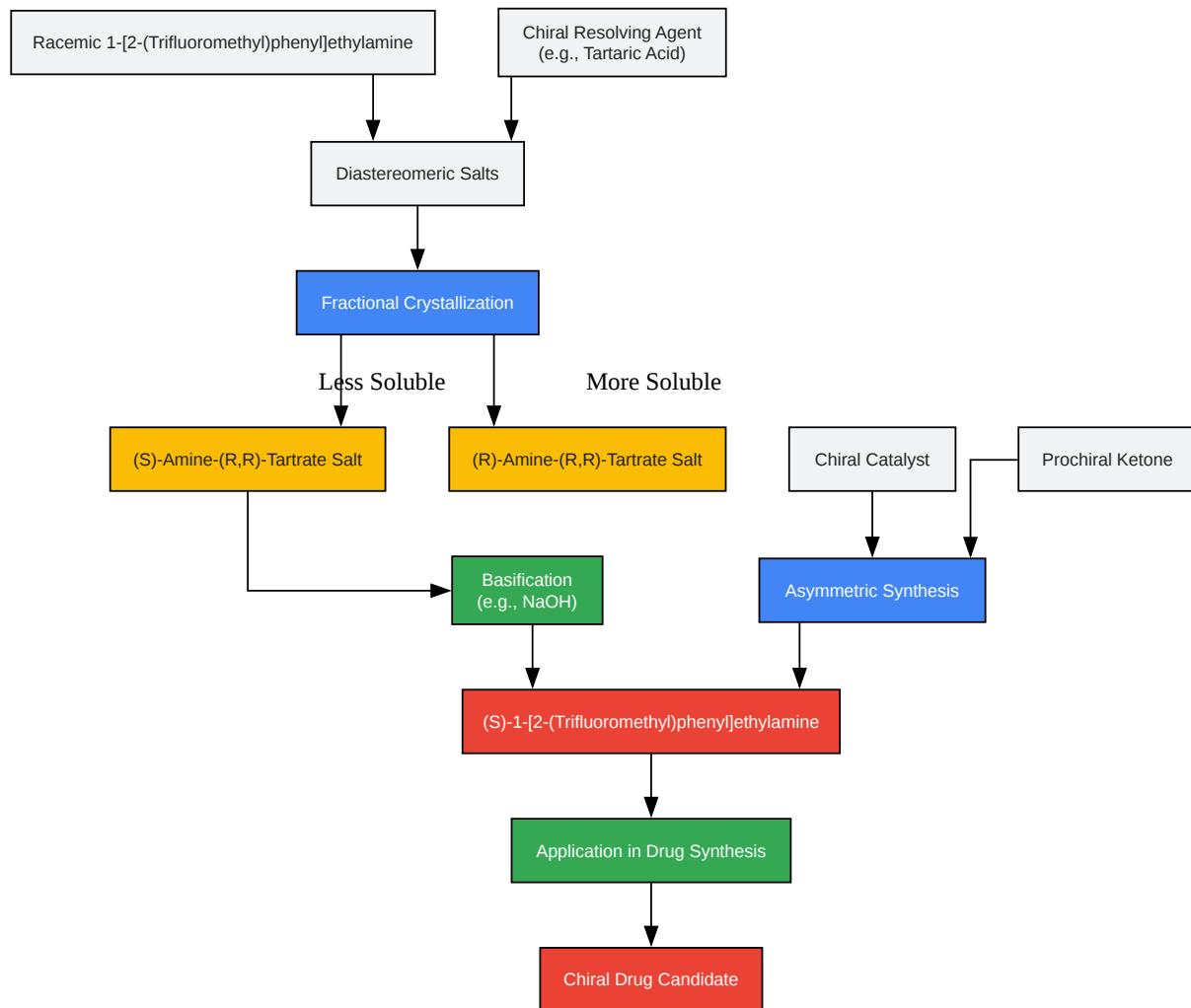
Procedure:

- Prepare a solution of **(S)-1-[2-(trifluoromethyl)phenyl]ethylamine** of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).

- Calibrate the polarimeter with the pure solvent.
- Fill a polarimeter cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
- Measure the observed optical rotation ( $\alpha$ ) at a specific temperature (T) and wavelength ( $\lambda$ , typically the sodium D-line at 589 nm).
- Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha] = \alpha / (c * l)$

## Logical Workflow: Synthesis and Application

**(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine** is a valuable chiral building block. Its synthesis typically involves the resolution of a racemic mixture or an asymmetric synthesis approach. It is subsequently used in the synthesis of more complex, often biologically active, molecules.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the resolution and asymmetric synthesis of **(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine** and its subsequent application.

## Conclusion

**(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine** is a chiral amine with significant potential in the pharmaceutical industry. While comprehensive experimental data on its physical properties is limited, this guide provides the currently available information and outlines standard protocols for its determination. The logical workflow illustrates its importance as a chiral building block in the synthesis of complex molecules. Further experimental characterization of this compound is warranted to facilitate its broader application in research and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 3. [scbt.com](https://scbt.com) [scbt.com]
- 4. (1S)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine - Properties, Uses, Safety, Supplier China | High Purity Chemical API | Research & Analysis [nj-finechem.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141343#s-1-2-trifluoromethyl-phenyl-ethylamine-physical-properties>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)